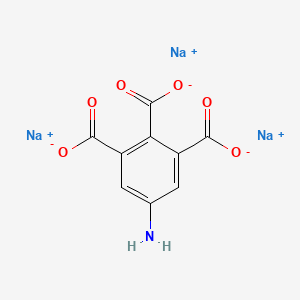
5-Aminobenzene-1,2,3-tricarboxylic acid sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Aminobenzene-1,2,3-tricarboxylic acid sodium salt, also known as 5-amino-1,2,3-benzenetricarboxylic acid sodium salt, is an organic compound with the molecular formula C9H6NO6Na. It is a derivative of benzenetricarboxylic acid, where an amino group is substituted at the 5th position of the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Aminobenzene-1,2,3-tricarboxylic acid sodium salt typically involves the nitration of benzenetricarboxylic acid followed by reduction. The nitration process introduces a nitro group at the desired position, which is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity, with careful control of temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
5-Aminobenzene-1,2,3-tricarboxylic acid sodium salt undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be further reduced to form derivatives with different functional groups.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like hydrogen gas (H2) with palladium on carbon (Pd/C) are commonly used.
Substitution: Reagents such as acyl chlorides or alkyl halides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of derivatives with different functional groups.
Substitution: Formation of acylated or alkylated products.
Scientific Research Applications
5-Aminobenzene-1,2,3-tricarboxylic acid sodium salt has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
5-Aminoisophthalic acid: Similar structure but with carboxylic acid groups at different positions.
2-Aminobenzene-1,3,5-tricarboxylic acid: Another isomer with amino and carboxylic acid groups at different positions.
Uniqueness
5-Aminobenzene-1,2,3-tricarboxylic acid sodium salt is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its ability to participate in a wide range of chemical reactions and its applications in various fields make it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C9H4NNa3O6 |
|---|---|
Molecular Weight |
291.10 g/mol |
IUPAC Name |
trisodium;5-aminobenzene-1,2,3-tricarboxylate |
InChI |
InChI=1S/C9H7NO6.3Na/c10-3-1-4(7(11)12)6(9(15)16)5(2-3)8(13)14;;;/h1-2H,10H2,(H,11,12)(H,13,14)(H,15,16);;;/q;3*+1/p-3 |
InChI Key |
UWOURWSJKOBUBT-UHFFFAOYSA-K |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)[O-])C(=O)[O-])C(=O)[O-])N.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-Isopropyl-3-methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13717665.png)


![5-(5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3,4-oxadiazol-2(3H)-one](/img/structure/B13717682.png)



![(5-Amino-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B13717726.png)

![5-Bromo-1-(2-cyclohexylethyl)-1H-benzo[d]imidazole](/img/structure/B13717738.png)
